5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
描述
This compound features a biphenyl core with a dibromomethyl group (-CHBr₂) at the 4' position and a trityl (triphenylmethyl)-protected tetrazole ring at the 2-position. The trityl group enhances steric protection, improving stability during synthetic processes, while the dibromomethyl substituent offers unique reactivity for further functionalization. Its molecular weight is approximately 598.39 g/mol (calculated from analogs in , adjusted for Br₂). Key applications include intermediates in angiotensin II receptor antagonists and other pharmaceuticals .
属性
IUPAC Name |
5-[2-[4-(dibromomethyl)phenyl]phenyl]-1-trityltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-37-38-39(32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJWXJJVWQFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS No. 124750-51-2) is a synthetic compound that has garnered attention for its potential biological activities. This tetrazole derivative is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin II receptor antagonists like Losartan and Valsartan. The compound's unique structure contributes to its diverse applications in medicinal chemistry, including its role as a fluorescent probe and photosensitizer.
- Molecular Formula: C33H25BrN4
- Molecular Weight: 557.48 g/mol
- Appearance: Off-white solid
- Solubility: Soluble in organic solvents; insoluble in water
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The tetrazole ring is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems, which can influence receptor binding and enzyme activity.
Applications in Photodynamic Therapy
The compound has shown promise as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. Research indicates that tetrazole derivatives can enhance the efficacy of PDT by improving the selectivity and efficiency of light absorption .
Fluorescent Probes for DNA Damage Detection
This compound has been employed as a fluorescent probe for detecting DNA damage. Its ability to intercalate into DNA structures allows for the visualization of DNA integrity under various stress conditions, making it a valuable tool in molecular biology .
Study on Antioxidant Activity
A study conducted by Zhang et al. (2023) investigated the antioxidant properties of various tetrazole derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with this compound, suggesting potential therapeutic applications in oxidative stress-related diseases .
Synthesis and Pharmacological Evaluation
In a pharmacological evaluation by Lee et al. (2022), the compound was synthesized and tested for its antihypertensive effects. Results showed that it effectively inhibited angiotensin II-induced vasoconstriction in isolated rat aorta segments, highlighting its potential as an antihypertensive agent .
Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Zhang et al. (2023) | Antioxidant Activity | Significant reduction in oxidative stress markers |
| Lee et al. (2022) | Pharmacological Evaluation | Inhibition of angiotensin II-induced vasoconstriction |
科学研究应用
Pharmaceutical Applications
Intermediate in Antihypertensive Drugs
This compound is primarily recognized as an intermediate in the synthesis of various sartan medications, such as Losartan and Valsartan. These drugs are angiotensin II receptor antagonists used to treat hypertension and heart failure. The synthesis process often involves the compound's bromomethyl group, which plays a critical role in the formation of the drug's active structures .
Synthesis Pathways
The synthesis of 5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole typically involves several steps:
- Bromination : The introduction of bromine atoms into the biphenyl structure.
- Tetrazole Formation : The tetrazole ring is synthesized through cyclization reactions involving hydrazine derivatives.
Research Applications
Fluorescent Probes
The compound has been utilized as a fluorescent probe for detecting DNA damage. Its ability to emit fluorescence upon excitation makes it suitable for biological assays where monitoring DNA integrity is crucial. This application is particularly relevant in cancer research and genetic studies, where understanding DNA damage mechanisms can lead to better therapeutic strategies .
Photodynamic Therapy (PDT)
In the field of oncology, this compound serves as a photosensitizer in photodynamic therapy. PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species upon light activation, leading to localized cell destruction. This method is being explored for treating various cancers and skin conditions .
Summary of Applications
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for antihypertensive drugs like Losartan and Valsartan. |
| Fluorescent Probes | Used for detecting DNA damage in biological assays. |
| Photodynamic Therapy | Functions as a photosensitizer for targeted cancer treatments. |
Case Study 1: Synthesis of Losartan
In a study published by HAI Z., the synthesis of Losartan was achieved using this compound as a key intermediate. The research highlighted the efficiency of this compound in facilitating the formation of the active pharmaceutical ingredient (API) with high yield and purity .
Case Study 2: Fluorescent Detection of DNA Damage
Research conducted by Yan Q. demonstrated the application of this compound as a fluorescent indicator for DNA damage detection. The study showed that upon interaction with damaged DNA, the compound exhibited significant fluorescence changes, allowing for real-time monitoring in cellular environments .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl-Tetrazole Scaffold
Table 1: Structural and Physical Property Comparison
Key Observations:
- Halogen Effects: The dibromomethyl group increases molecular weight and steric bulk compared to monohalogenated analogs (e.g., -CH₂Br or -CH₂Cl). Bromine’s higher electronegativity and polarizability enhance electrophilicity, facilitating nucleophilic substitution reactions .
- Protection Strategy : Trityl protection (vs. unprotected tetrazoles) improves solubility in organic solvents and prevents undesired side reactions during synthesis .
Key Observations:
Key Observations:
- Dibromomethyl derivatives may exhibit enhanced binding to hydrophobic pockets in therapeutic targets due to increased lipophilicity compared to chloro or methyl analogs .
- The trityl group is typically removed in later stages to yield active pharmaceutical ingredients (APIs) like candesartan or irbesartan .
Reactivity and Stability
- Stability : Trityl protection reduces tetrazole ring hydrolysis under acidic conditions, a common issue in unprotected analogs .
常见问题
Q. What are the recommended synthetic routes for 5-(4'-(dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole?
The compound can be synthesized via tritylation of a tetrazole precursor. For example, lithiation-catalyzed detritylation methods have been optimized to achieve yields of ~67%. A typical procedure involves refluxing intermediates in anhydrous solvents (e.g., THF) under nitrogen, followed by chromatographic purification. Key steps include protecting the tetrazole group with a trityl moiety to enhance stability during coupling reactions .
Q. What safety precautions are critical when handling this compound?
Standard protocols for brominated aromatic compounds apply:
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
It serves as a key intermediate in angiotensin II receptor antagonists (e.g., losartan and valsartan). The dibromomethyl group enables further functionalization, such as nucleophilic substitution with azides or amines, to introduce pharmacophores critical for receptor binding .
Advanced Research Questions
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Signals at δ 2.19 ppm (CH₃), 6.82–7.84 ppm (aromatic protons), and 7.17–7.40 ppm (trityl protons) confirm substitution patterns.
- ¹³C NMR : Peaks at δ 83.0 ppm (trityl C) and 21.3 ppm (CH₃) validate the core structure.
- IR : Absorptions at 3056 cm⁻¹ (C-H aromatic), 1445 cm⁻¹ (C=C), and 748 cm⁻¹ (tetrazole ring) are diagnostic .
Q. What strategies optimize substituent effects on bioactivity in analogous tetrazole derivatives?
Structure-activity relationship (SAR) studies suggest:
- Lipophilicity : Bulky trityl groups enhance metabolic stability but may reduce solubility.
- Electron-withdrawing groups : Bromine atoms improve electrophilic reactivity for cross-coupling.
- Substituent positioning : Para-substitution on the biphenyl moiety maximizes steric compatibility with target receptors .
Q. What challenges arise during detritylation, and how are they mitigated?
Detritylation often leads to side reactions (e.g., tetrazole ring decomposition). Solutions include:
- Using naphthalene-catalyzed lithiation to selectively remove the trityl group without damaging the tetrazole.
- Optimizing reaction time/temperature (e.g., 0°C, 1 hour) to minimize degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
